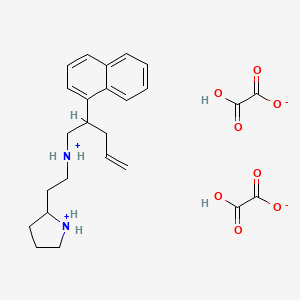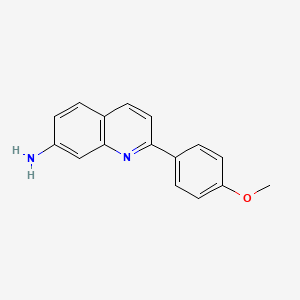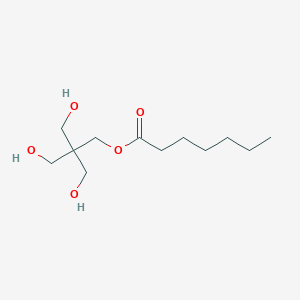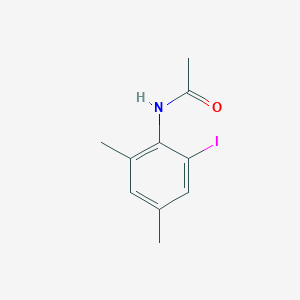
Formamidine, N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- is a chemical compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the condensation of a 2-aminopyridine with an excess of N,N-dimethylformamide dimethyl acetal can yield the desired formamidine . Another method involves the use of sulfonated rice husk ash as a solid acid catalyst to promote the preparation of formamidines from aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of formamidines typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields. For instance, the treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation has been shown to yield N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of the reactants .
Analyse Des Réactions Chimiques
Types of Reactions: Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the amidine group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through its amidine functional group. The compound can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. For example, the hydrolysis mechanism of related formamidines has been studied using density functional theory, revealing the importance of water molecules in facilitating the reaction .
Comparaison Avec Des Composés Similaires
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be compared with other similar compounds, such as:
N,N-dimethyl-N’-(2-pyridyl)formamidine: This compound has a pyridyl group instead of an aziridinyl group, leading to different reactivity and applications.
N,N-diphenylformamidine: This compound has phenyl groups, which influence its coordination chemistry and biological activity.
Propriétés
Numéro CAS |
101398-54-3 |
|---|---|
Formule moléculaire |
C7H15N3 |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N'-[2-(aziridin-1-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H15N3/c1-9(2)7-8-3-4-10-5-6-10/h7H,3-6H2,1-2H3 |
Clé InChI |
AROJWEVTWARFEO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


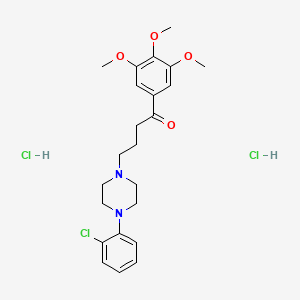
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
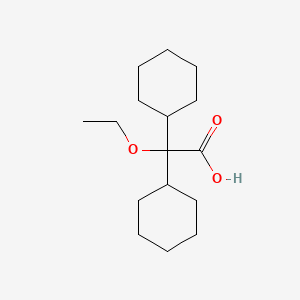
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
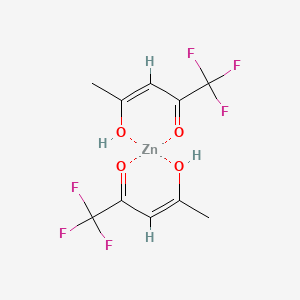

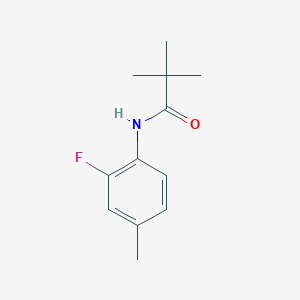
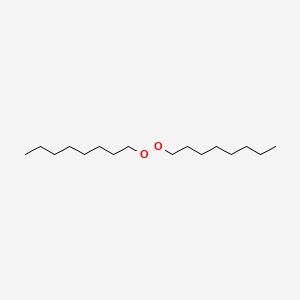
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
